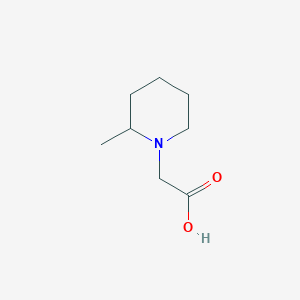
(2,3,5-Trifluorphenyl)methanamin
Übersicht
Beschreibung
(2,3,5-Trifluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6F3N and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,3,5-Trifluorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3,5-Trifluorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse- und Hydrierungsreaktionen
Die Verbindung findet aufgrund ihrer einzigartigen Reaktivität Anwendungen in der Katalyse. So wurden beispielsweise kobaltbasierte Nanopartikel, die auf porösem, stickstoffdotiertem Kohlenstoff getragen werden, für die Hydrierung von (2,3,5-Trifluorphenyl)methanamin-Derivaten verwendet . Diese Reaktionen sind für die Produktion von Feinchemikalien und pharmazeutischen Zwischenprodukten unerlässlich.
Glykosylierungsreaktionen
Forscher haben This compound als Thiolphil in Glykosylierungsreaktionen untersucht. Es aktiviert bei Raumtemperatur Chargen von p-Tolylthioglykosiddonoren und liefert so effizient die gewünschten Glykoside . Die Glykosylierung spielt eine entscheidende Rolle in der Entwicklung von Medikamenten auf Kohlenhydratbasis.
Tetrahydrofuran-Naturstoffe
Die Verbindung ist relevant für die Synthese von 2,3,5-trisubstituierten Tetrahydrofuran-Naturstoffen. Diese Moleküle weisen unterschiedliche Bioaktivitäten auf und haben bei synthetischen Chemikern Interesse geweckt. Ihre effiziente Synthese stand im Mittelpunkt der jüngsten Forschung .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(2,3,5-Trifluorophenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s fluorine atoms enhance its reactivity and binding affinity with biomolecules, making it a valuable intermediate in organic synthesis. For instance, (2,3,5-Trifluorophenyl)methanamine can act as a substrate for enzymes involved in amination reactions, leading to the formation of fluorinated amines, which are crucial in drug development .
Cellular Effects
(2,3,5-Trifluorophenyl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signal transduction pathways, affecting cell proliferation and differentiation. Additionally, (2,3,5-Trifluorophenyl)methanamine can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of (2,3,5-Trifluorophenyl)methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atoms enhance its binding affinity to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can result in the modulation of metabolic pathways and cellular processes. For example, (2,3,5-Trifluorophenyl)methanamine can inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3,5-Trifluorophenyl)methanamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term exposure to (2,3,5-Trifluorophenyl)methanamine in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (2,3,5-Trifluorophenyl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, (2,3,5-Trifluorophenyl)methanamine can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
(2,3,5-Trifluorophenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo oxidative deamination, producing fluorinated metabolites that participate in further biochemical reactions. These metabolic transformations can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of (2,3,5-Trifluorophenyl)methanamine within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s biological activity and interactions with target biomolecules .
Subcellular Localization
(2,3,5-Trifluorophenyl)methanamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
Eigenschaften
IUPAC Name |
(2,3,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZVHOYRNCVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391471 | |
| Record name | (2,3,5-trifluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-72-8 | |
| Record name | (2,3,5-trifluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)







![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
